H-Ala-Ala-Gln-OH

Vue d'ensemble

Description

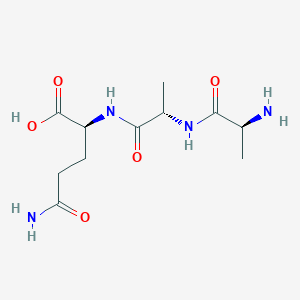

H-Ala-Ala-Gln-OH is a dipeptide consisting of alanine and glutamine . It is widely used in medical and nutritional fields . It is a stable substitute for glutamine in cell culture media, tolerating autoclaving and liberating a lower amount of undesired ammonia than glutamine . It has also found use as a glutamine source in parenteral nutrition .

Synthesis Analysis

The production of Ala-Gln by the E. coli expressing α-amino acid ester acyltransferase is a promising technical route due to its high enzyme activity . Immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln . Calcium alginate beads were found to be the most proper entrapment carrier for the production of Ala-Gln .Molecular Structure Analysis

The H-Ala-Ala-Gln-OH molecule contains a total of 39 bonds. There are 19 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

H-Ala-Ala-Gln-OH has a molecular formula of C11H20N4O5 and an average mass of 288.300 Da . It has a boiling point of 747.1±60.0 °C at 760 mmHg and a flash point of 405.6±32.9 °C . It has 9 H bond acceptors, 7 H bond donors, 8 freely rotating bonds, and 1 rule of 5 violations .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “H-Ala-Ala-Gln-OH,” focusing on six unique applications:

Enzymatic Biosynthesis

H-Ala-Ala-Gln-OH, also known as L-alanyl-L-glutamine, is synthesized using enzymatic methods involving specific enzymes like α-amino acid ester acyltransferase and L-amino acid ligase. These enzymes facilitate the efficient production of this dipeptide, which is crucial for various biochemical applications .

Clinical Nutrition

L-alanyl-L-glutamine is widely used in clinical nutrition, particularly in parenteral nutrition solutions. It helps in maintaining gut integrity and immune function, making it essential for patients undergoing surgery, trauma, or severe illness . Its stability and solubility make it a preferred choice over free glutamine.

Cell Culture Media

In cell culture applications, H-Ala-Ala-Gln-OH serves as a stable source of glutamine. It prevents the rapid degradation of free glutamine, ensuring a consistent supply of this vital nutrient for cell growth and protein synthesis in various biotechnological and pharmaceutical research .

Sports Nutrition

Due to its role in muscle protein synthesis and recovery, L-alanyl-L-glutamine is included in sports nutrition supplements. It aids in reducing muscle soreness and improving recovery times post-exercise, making it popular among athletes and fitness enthusiasts .

Wound Healing

Research has shown that L-alanyl-L-glutamine can enhance wound healing processes. It supports the proliferation and migration of fibroblasts and keratinocytes, which are critical for tissue repair and regeneration . This makes it a valuable component in therapeutic formulations for wound care.

Mécanisme D'action

Target of Action

H-Ala-Ala-Gln-OH, a tripeptide, is a by-product formed during the synthesis of the dipeptide Ala-Gln . The primary targets of this compound are cells in culture media and in the human body where it serves as a source of glutamine .

Mode of Action

H-Ala-Ala-Gln-OH interacts with its targets by providing a stable substitute for glutamine (Gln) in cell culture media . It tolerates autoclaving and liberates a lower amount of undesired ammonia than Gln . This makes it a preferred choice in various applications, including parenteral nutrition .

Biochemical Pathways

The compound plays a role in the biochemical pathways involving glutamine. Glutamine is an essential nutrient required for the production of biomass and as a source of energy . H-Ala-Ala-Gln-OH, being a stable substitute for glutamine, can influence these pathways by ensuring a steady supply of glutamine .

Pharmacokinetics

Upon entering the body, H-Ala-Ala-Gln-OH is quickly broken down by various organ tissues into Ala and Gln through the action of dipeptidases . Its half-life is approximately 3.8 minutes, and only a small amount of H-Ala-Ala-Gln-OH (about 1-2% of the intake) is excreted in the urine . The kidneys play a crucial role in clearing H-Ala-Ala-Gln-OH from the plasma .

Result of Action

The breakdown of H-Ala-Ala-Gln-OH results in the release of glutamine, which is a vital nutrient for cell growth and differentiation . It can effectively reverse intestinal mucosal atrophy, enhance intestinal immune function, and prevent intestinal bacterial translocation . This makes it effective in improving the intestinal barrier function and immune function in critically ill patients, post-gastrointestinal surgery patients, and burn patients .

Action Environment

The action, efficacy, and stability of H-Ala-Ala-Gln-OH can be influenced by various environmental factors. For instance, it is stable in cell culture media that tolerate autoclaving . .

Safety and Hazards

H-Ala-Ala-Gln-OH is not classified as hazardous according to Regulation (EC) No. 1272/2008 . In case of accident or unwellness, seek medical advice immediately . If inhaled, remove the person to fresh air and keep comfortable for breathing . After contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth .

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O5/c1-5(12)9(17)14-6(2)10(18)15-7(11(19)20)3-4-8(13)16/h5-7H,3-4,12H2,1-2H3,(H2,13,16)(H,14,17)(H,15,18)(H,19,20)/t5-,6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUANFPRKJKJSRR-ACZMJKKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-Gln-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B3121575.png)

![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate](/img/structure/B3121614.png)

![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B3121618.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B3121627.png)